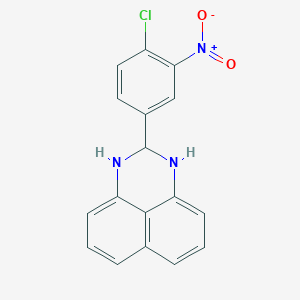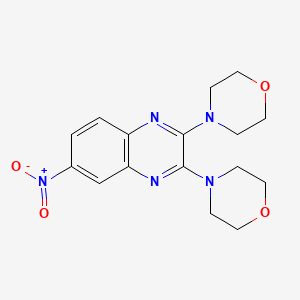
2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine has shown potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been shown to have antitumor, antibacterial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body, which leads to the inhibition of tumor growth and the destruction of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine has various biochemical and physiological effects on the body. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine in lab experiments is its potential applications in various fields of scientific research. However, there are also limitations to using this compound in lab experiments, including its toxicity and potential side effects.
Direcciones Futuras
There are several future directions that can be pursued in the study of 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine. One direction is to further study the mechanism of action of this compound to fully understand its potential applications in medicinal chemistry. Another direction is to study the potential side effects of this compound and develop ways to mitigate them. Additionally, further research can be done to optimize the synthesis method to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine involves a multistep process that includes the reaction of 4-chloro-3-nitrobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate. The product obtained is further reacted with hydrazine hydrate to yield the final product. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-8-7-11(9-15(12)21(22)23)17-19-13-5-1-3-10-4-2-6-14(20-17)16(10)13/h1-9,17,19-20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPAWQQYFSBQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
![6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5686468.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5686476.png)
![N-ethyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5686485.png)
![rel-(1S,6R)-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5686487.png)
![4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5686494.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5686495.png)
![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)
![2-(3-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5686523.png)

![N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5686541.png)